trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
CAS No.: 1844179-87-8
Cat. No.: VC3163541
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol - 1844179-87-8](/images/structure/VC3163541.png) 
                        
Specification
| CAS No. | 1844179-87-8 | 
|---|---|
| Molecular Formula | C11H14FNO | 
| Molecular Weight | 195.23 g/mol | 
| IUPAC Name | (1R,2R)-2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol | 
| Standard InChI | InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | 
| Standard InChI Key | BDBJQHRHOWSVTG-GHMZBOCLSA-N | 
| Isomeric SMILES | C1C[C@H]([C@@H]1NCC2=CC=CC=C2F)O | 
| SMILES | C1CC(C1NCC2=CC=CC=C2F)O | 
| Canonical SMILES | C1CC(C1NCC2=CC=CC=C2F)O | 
Introduction
Physical and Chemical Properties
The physical state of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would likely be a crystalline solid at room temperature, based on the properties of similar cyclobutanol derivatives and compounds containing fluorophenyl substituents. The presence of both hydroxyl and amino functional groups provides capacity for intermolecular hydrogen bonding, which typically increases melting points and contributes to solid-state stability. The molecular weight of the compound would be approximately 195.24 g/mol (calculated based on its chemical formula C11H14FNO), placing it in a favorable range for drug-like compounds according to Lipinski's Rule of Five, which suggests that molecules with molecular weights under 500 g/mol generally exhibit better oral bioavailability. The compound's appearance would likely be a white to off-white crystalline powder, consistent with other fluorinated amino alcohols described in chemical literature.
Regarding solubility characteristics, trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would be expected to demonstrate moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile due to its ability to establish hydrogen bonding interactions through its hydroxyl and amino groups. Its solubility in water would likely be limited by the hydrophobic contribution of the fluorophenyl moiety, resulting in an amphiphilic character that is often desirable in drug candidates as it balances aqueous solubility with membrane permeability. The predicted partition coefficient (logP) would fall in the range of 1.5-2.5, based on the contribution of the fluorophenyl group (which increases lipophilicity) balanced against the hydroxyl and amino groups (which enhance hydrophilicity), resulting in a compound with moderate lipophilicity that would facilitate cell membrane penetration while maintaining sufficient aqueous solubility for biological applications.
Table 1. Predicted Physicochemical Properties of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
| Property | Predicted Value | Basis for Prediction | 
|---|---|---|
| Physical State | Crystalline solid | Based on similar cyclobutanol derivatives | 
| Molecular Weight | 195.24 g/mol | Calculated from chemical formula C11H14FNO | 
| Appearance | White to off-white powder | Typical for fluorinated amino alcohols | 
| Solubility in Water | Limited (1-5 mg/mL) | Predicted based on similar structures | 
| Solubility in Methanol | Good (>20 mg/mL) | Predicted based on hydrogen bonding potential | 
| Predicted LogP | 1.5-2.5 | Estimated from structural components | 
| Predicted pKa (NH) | 9.5-10.5 | Based on similar alkylamino compounds | 
| Predicted pKa (OH) | 14-15 | Based on similar cyclobutanol compounds | 
In terms of stability, trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would likely demonstrate good thermal and chemical stability under normal storage conditions, particularly when protected from strong oxidizing agents, strong acids, and UV radiation. The presence of the fluorine atom in the aromatic ring typically enhances the metabolic stability of compounds by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes. This characteristic is particularly valuable in drug development, where metabolic stability can significantly influence a compound's half-life and dosing requirements . Long-term storage recommendations would likely include storage in tightly closed containers at controlled room temperature or refrigeration, protected from light and moisture to prevent potential degradation or polymerization reactions.
Synthesis Methods
The synthesis of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would typically involve a strategic sequence of reactions designed to establish the cyclobutanol core with appropriate stereochemistry followed by installation of the [(2-fluorophenyl)methyl]amino substituent. Several synthetic approaches could be envisioned based on established methodologies for related compounds. One potential synthetic route would begin with commercially available cyclobutanone, which could undergo stereoselective reduction to form a cyclobutanol intermediate. This intermediate could then be converted to a suitable leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with (2-fluorophenyl)methylamine to yield the desired product. Alternatively, the synthesis could start from 2-cyclobutene-1-ol, which could undergo stereoselective epoxidation followed by regioselective epoxide opening with (2-fluorophenyl)methylamine to establish the required trans stereochemistry in a single step .
A more sophisticated approach might involve a stereoselective cycloaddition reaction, such as the [2+2] photocycloaddition, to construct the cyclobutane ring with the desired substitution pattern directly. For example, a photochemical reaction between an appropriately functionalized alkene and an oxazolidinone derivative could establish the cyclobutane core with the necessary substituents positioned to allow subsequent transformation to the target compound. This approach would potentially offer advantages in terms of stereochemical control and efficiency, as it could establish multiple stereocenters in a single operation. The choice of synthetic strategy would depend on factors such as the availability of starting materials, the scale of synthesis required, and the specific stereochemical requirements of the target compound.
Table 2. Potential Synthetic Routes for trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
| Route | Key Starting Materials | Key Intermediates | Advantages | Challenges | 
|---|---|---|---|---|
| A | Cyclobutanone, (2-fluorophenyl)methylamine | trans-Cyclobutanol tosylate | Simple starting materials, established chemistry | Multiple steps, potential stereoselectivity issues | 
| B | 2-Cyclobutene-1-ol, (2-fluorophenyl)methylamine | Cyclobutane epoxide | Fewer steps, potential for high stereoselectivity | Requires careful control of epoxide opening | 
| C | Functionalized alkene, oxazolidinone derivative | Cyclobutane with intact stereochemistry | Direct installation of stereocenters | Requires specialized photochemical equipment | 
| D | Cyclobutyltriflate, (2-fluorophenyl)methylamine | Protected amino-cyclobutanol | Highly stereocontrolled approach | Sensitive intermediates, multiple protection steps | 
One significant challenge in the synthesis of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would be controlling the stereochemistry to ensure the trans configuration of the hydroxyl and amino groups on the cyclobutane ring. This could potentially be addressed through the use of stereoselective reagents or reaction conditions, or through the preparation of diastereomeric mixtures followed by separation via chromatographic methods or crystallization. Another consideration would be the potential for competing reactions, particularly at the secondary amine functionality, which might necessitate the use of protection-deprotection strategies to ensure selectivity during certain synthetic transformations. For larger scale synthesis, factors such as cost of reagents, safety considerations (particularly for photochemical reactions), and purification challenges would need to be carefully evaluated to develop a practical and efficient synthetic process.
Biological Activity and Applications
The potential biological activities of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol can be inferred from the properties of structurally similar compounds, particularly those containing fluorinated aromatic rings and cyclobutanol moieties. Fluorinated compounds often demonstrate enhanced binding affinity and selectivity toward biological targets due to the unique electronic properties imparted by the fluorine atom. The presence of fluorine can influence hydrogen bonding interactions, alter the pKa of adjacent functional groups, and create multipolar interactions that can enhance binding to protein targets. In the case of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, the 2-fluorophenyl group would likely contribute to these effects, potentially enhancing the compound's ability to interact with specific biological receptors or enzymes compared to non-fluorinated analogs.
Similar fluorinated compounds have demonstrated a range of pharmacological activities, including antitumor, antifungal, and central nervous system (CNS) effects. For instance, the search results indicate that compounds containing 2-fluorophenyl groups have shown notable antitumor properties with significant cytotoxic effects against various cancer cell lines. The mechanism for such activity often involves the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways. Additionally, the increased lipophilicity contributed by the fluorine atom typically enhances membrane permeability, which is particularly valuable for compounds targeting the CNS, as it facilitates crossing of the blood-brain barrier. The cyclobutanol core could further influence the compound's pharmacokinetic properties, potentially affecting distribution, metabolism, and excretion profiles.
Table 3. Potential Biological Activities Based on Related Fluorinated Compounds
| Activity Type | Expected Potency | Potential Mechanisms | Comparable Compounds | 
|---|---|---|---|
| Antitumor | Moderate to High | Cell cycle arrest, apoptosis induction | 2-Fluorophenyl derivatives with IC50 values 6.92-8.99 μM | 
| Antifungal | Moderate | Membrane disruption, metabolic inhibition | Halogenated phenyl amino alcohols | 
| CNS Activity | Significant | Enhanced BBB penetration, neurotransmitter modulation | Fluorinated benzyl derivatives | 
| Enzyme Inhibition | Variable | Competitive binding, allosteric modulation | Depends on specific target enzyme | 
| Antimicrobial | Low to Moderate | Cell wall disruption, protein synthesis inhibition | Similar cyclic amino alcohols | 
From a structure-activity relationship perspective, several key structural features of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol would be expected to influence its biological activity profile. The trans configuration of the hydroxyl and amino groups on the cyclobutane ring would create a specific spatial arrangement that could be crucial for recognition by biological targets. The methylene spacer between the amino group and the fluorophenyl ring would provide rotational flexibility that might allow the compound to adapt its conformation to complement binding sites in target proteins. The position of the fluorine atom at the ortho position of the phenyl ring would create a specific electronic distribution and could participate in directed interactions with target sites . Collectively, these structural elements would define the compound's pharmacophore—the three-dimensional arrangement of features necessary for optimal interaction with a specific biological target.
In addition to potential therapeutic applications, trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol might find utility as a building block in medicinal chemistry and as a tool compound for investigating biological processes. The compound's unique structure, combining a rigid cyclobutane core with a flexible fluorophenyl appendage, could serve as a scaffold for the development of focused compound libraries through modification of either the cyclobutanol or the fluorophenyl components. Such libraries could be valuable in structure-activity relationship studies and in the identification of novel lead compounds for drug discovery programs. Furthermore, if the compound demonstrates specific and selective binding to particular biological targets, it could potentially serve as a probe for investigating the role of these targets in cellular processes, contributing to our understanding of fundamental biological mechanisms.
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